1-Ethyl-5-methyl-1h-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

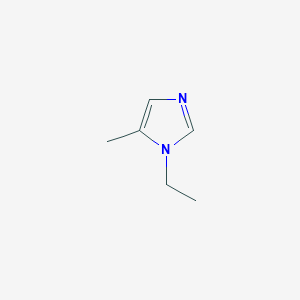

1-Ethyl-5-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by an ethyl group at the first position and a methyl group at the fifth position of the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mecanismo De Acción

Target of Action

1-Ethyl-5-methyl-1h-imidazole is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms . For instance, some imidazole derivatives exhibit antiviral activity by inhibiting viral replication . The exact mechanism by which this compound interacts with its targets would require further investigation.

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways . For instance, some imidazole derivatives have antiviral activity and may affect the viral replication pathway

Result of Action

Imidazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities . The specific effects of this compound would depend on its targets and mode of action.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-methyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of internal alkynes with iodine in dimethyl sulfoxide, followed by reaction with an aldehyde and ammonium acetate .

Industrial Production Methods: Industrial production of this compound typically involves the use of acid-catalyzed methylation of imidazole by methanol or the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-5-methyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The compound can undergo electrophilic substitution reactions at the nitrogen atoms or the carbon atoms of the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are used under acidic or basic conditions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Alkylated or acylated imidazole derivatives.

Aplicaciones Científicas De Investigación

1-Ethyl-5-methyl-1H-imidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Comparación Con Compuestos Similares

1-Ethyl-5-methyl-1H-imidazole can be compared with other imidazole derivatives such as:

1-Methylimidazole: Similar in structure but with a methyl group instead of an ethyl group at the first position.

2-Ethyl-4-methylimidazole: Similar but with different substitution patterns on the imidazole ring.

Benzimidazole: Contains a fused benzene ring, making it structurally different but functionally similar in some applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Actividad Biológica

1-Ethyl-5-methyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in various fields, supported by research findings and data tables.

Overview of this compound

This compound is characterized by a five-membered aromatic ring containing two nitrogen atoms. Its unique structural properties enable it to interact with various biological targets, including enzymes and receptors, leading to potential therapeutic effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

- Antifungal Properties : Its efficacy against fungal pathogens highlights its potential use in treating fungal infections.

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth, although further research is required to elucidate the underlying mechanisms.

- Antiviral Properties : Some studies indicate that imidazole derivatives can interfere with viral replication processes.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, disrupting normal cellular functions.

- Metal Ion Coordination : It can coordinate with metal ions, influencing catalytic activities in biochemical reactions.

- Hydrogen Bonding : The ability to form hydrogen bonds enhances its interaction with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity Study

A study evaluated the antimicrobial properties of this compound against various clinical isolates. The results are summarized in the following table:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Methicillin-susceptible S. aureus (MSSA) | 15 |

| Methicillin-resistant S. aureus (MRSA) | 12 |

| Bacillus subtilis | 14 |

| Pseudomonas aeruginosa | 10 |

| Escherichia coli | 9 |

| Candida albicans | 13 |

These findings indicate that this compound has varying degrees of efficacy against different pathogens, suggesting its potential as a broad-spectrum antimicrobial agent .

Antitumor Activity Investigation

Another study focused on the antitumor activity of imidazole derivatives, including this compound. The compound was tested against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The results indicated that the compound exhibits selective cytotoxicity towards certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Propiedades

IUPAC Name |

1-ethyl-5-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-8-5-7-4-6(8)2/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEDUTIYEAAFPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.